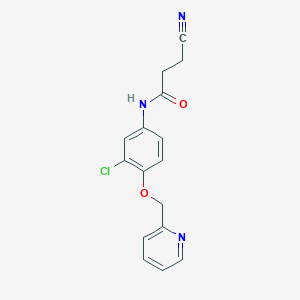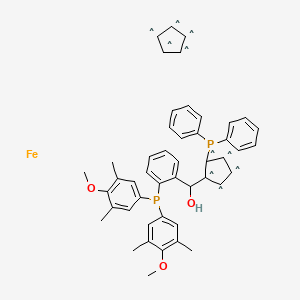
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its role as a reagent used for carbonyls and epoxides as dual electrophiles in peptide-based proteasome inhibitors. It is also an impurity of carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves several steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, with considerations for reducing waste and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide-based proteasome inhibitors.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its therapeutic potential, especially in the treatment of multiple myeloma as an impurity of carfilzomib.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves its role as a dual electrophile in peptide-based proteasome inhibitors. It interacts with carbonyls and epoxides, facilitating the inhibition of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of damaged proteins, ultimately inducing cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2,6-dimethylhept-1-en-3-one
- 2,2,2-Trifluoroacetic acid
- Carfilzomib
Uniqueness
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid is unique due to its dual electrophilic nature, making it highly effective in peptide-based proteasome inhibitors. Its role as an impurity in carfilzomib also highlights its significance in therapeutic applications.
Propiedades
Fórmula molecular |
C11H18F3NO3 |
|---|---|
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7) |
Clave InChI |
LRERPDGQQWNGFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)

![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)


![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
